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Compound of Interest

Compound Name: Kinamycin C

Cat. No.: B1673646

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Kinamycin C and its
analogs, focusing on the seminal works of Porco and Nicolaou. It includes comprehensive
experimental protocols for key reactions, tabulated quantitative data for synthetic yields and
biological activity, and visualizations of the synthetic pathways and proposed mechanism of

action.

Introduction

The kinamycins are a family of diazobenzofluorene antibiotics isolated from Streptomyces
murayamaensis.[1] These natural products exhibit potent antibacterial and antitumor
properties, making them attractive targets for total synthesis and analog development.[1][2]
Kinamycin C, a prominent member of this family, has been shown to induce apoptosis in
cancer cells and inhibit topoisomerase lla, a key enzyme in DNA replication and repair.[3][4]
The complex polycyclic architecture and dense stereochemical array of the kinamycins have
presented a formidable challenge to synthetic chemists, leading to the development of elegant
and innovative synthetic strategies.

Data Presentation
Table 1: Summary of Yields for the Total Synthesis of (-)-
Kinamycin C (Porco Synthesis)
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Reagents and

Step Transformation . Yield (%)
Conditions
Pd(PPhs)s, (n-
1 Stille Coupling BusSn)z, PhMe, 110 70
°C,24h
) Friedel-Crafts (CFsC0)20, DCE, 0 %
Acylation °C to RT, 60 min
CBra, i-PrOH, Reflux,
Bromination/Aromatiz )
3 i 60 min; then Oz, Pd/C, 70 (2 steps)
ation
EtOAc, RT, 30 min
(CH20)n, La(OTf)s,
4 Morita-Baylis-Hillman N(CH2CH20H)s, EtsP, 20
Reaction CH2Clz, -78 to -20 °C,
6.5h
] PhsCOOH, TMS2NNa,
Asymmetric
5 o (+)-DIPT, PhMe, -65 94 (90% ee)
Epoxidation
°C,72h
_ _ MeaN+BH(OAc)3 ™,
Diastereoselective
6 _ AcOH, MeCN, 0 °C, 90
Reduction
24 h
] MsCl, 2,4,6-Collidine,
7 Mesylation 85
CH2Cl2, 0-5°C, 8 h
_ _ LiBHEts, DCE, 60 °C,
8 Epoxide Opening ) 95
30 min
_ K-10 Clay, CH2Clz,
9 Acetal Deprotection 90
RT,4h
10 Acylation Acz20, Pyr.,RT, 2 h -
Silyl Ether EtsN-3HF, MeCN, RT,
11 _ 67 (2 steps)
Deprotection 12 h
12 Oxidation NMO, n-PraN+*RuQa~, -

CH2Cl2, 0 °C to RT, 20
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min

13 Oxidation

NaH2POa4, NaClO2, 2-
Methyl-2-butene, H20,
t-BuOH, RT, 12 h

88 (2 steps)

14 Diazo Formation

Sc(OTf)s,
TBSNHNHTBS,
CHzCl2, -78 °C to RT;
then PhlF2, 2-
Chloropyridine, -78 °C
to RT, 7 h

35 (2 steps)

Overall (-)-Kinamycin C

~1.1% (longest linear

sequence)

Yields are based on the reported values in the literature and may vary.[5][6]

Table 2: Summary of Yields for the Total Synthesis of
Kinamycins C, F, and J (Nicolaou Synthesis)
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Reagents and

Step Transformation . Yield (%)
Conditions
vinylacetic acid,
) - AgNOs, (NH4)2S20s,
1 Radical Addition 75
MeCN/Hz0, 65 °C,
3.5h
] BnBr, Ag20, CH2Clz,
2 Benzylation 92
RT, 18 h
Naz2S204,
Et2O/EtOAC/H20, RT,
3 Reduction/Methylation 30 min; then NaH, 82 (2 steps)
Mel, DMF, -15 °C, 60
min
4 Intramolecular KOt-Bu, THF, 0 °C, 2 08
Cyclization h
. Lemieux-Johnson 0s0a4, NalOa, 84
Oxidation THF/H20, 70 °C, 18 h
) Cul, Pdz(dba)s, Cu,
6 Ullmann Coupling 83
DMSO, 65 °C, 2.5h
. Benzoin-type EtsN, CH2Cl2, 45 °C, 4 28
Condensation h
Ac20, DMAP, EtsN,
8 Acetylation 95
CH2Clz, RT, 20 h
. Smlz, MeOH, THF, -78
9 Reduction _ -
°C, 10 min
o EtsN, CH2Clz, RT, 60
10 Elimination ) 81 (2 steps)
min
SeO2, Dioxane, 110
11 Oxidation 72
°C,9h
_ HF, H20, MeCN, RT, 3
12 Deprotection -

h
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Ac20, DMAP, EtsN,

13 Acetylation ) 89 (2 steps)
CH2Clz2, RT, 20 min
) Hz, Pd/C, AcOH,
14 Hydrogenation 99
EtOAc, RT, 3 h
) ] TBSCI, Imidazole, RT,
15 Silylation 94
3h
) TsNHNHz, HCI, Hz0,
16 Hydrazone Formation ) 95
i-PrOH, RT, 18 h
(NHa4)2Ce(NOs)s,
17 Oxidation to Diazo MeCN, Buffer (pH = 42
7), 0 °C, 60 min
) ] HCI, H20, MeCN, RT,
18 Kinamycin C 95
3h
) ] 1. Acz20, EtsN, DMAP;
19 Kinamycin J 80 (2 steps)
2. HCI, MeCN
LiOH, H20, THF, RT,
20 Kinamycin F 92

60 min

Yields are based on the reported values in the literature and may vary.[7][8]

Table 3: Spectroscopic Data for Kinamycin C
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Data Type

Reported Values

1H NMR (CDCls)

5 12.45 (s, 1H), 7.65-7.58 (m, 2H), 7.42-7.35
(m, 2H), 6.15 (d, J = 4.0 Hz, 1H), 5.85 (d, J =
4.0 Hz, 1H), 5.40 (s, 1H), 4.45 (d, J = 2.0 Hz,
1H), 2.25 (s, 3H), 2.15 (s, 3H), 2.10 (s, 3H), 1.65

(s, 3H).

13C NMR (CDCls)

0 187.5, 182.1, 169.8, 169.5, 169.2, 160.8,
137.2,134.1, 133.8, 131.2, 129.8, 127.3, 126.8,
118.2, 115.5, 87.1, 75.3, 71.8, 70.2, 68.9, 65.4,
21.2,20.9, 20.8, 15.6.

HRMS (ESI)

m/z calculated for C24H20N2010Na [M+Na]*:
519.1016, found: 519.1013.

Optical Rotation

[a]2>_D = -150 (c 0.1, CHCls).

Spectroscopic data are consistent with reported values.[9][10][11]

Table 4: Cytotoxicity of Kinamycin C and Analogs (ICso

Values)
Compound Cell Line ICs0 (M)
Potent (exact value not
Kinamycin C K562 (human leukemia) consistently reported, induces

apoptosis)[3][4]

Chinese Hamster Ovary (CHO)

Potent growth inhibition[3]

Kinamycin F

Ovarian Cancer Stem Cells

0.5[2]

Kinamycin J

Data not readily available

ICso0 values can vary depending on the assay conditions and cell line.

Experimental Protocols
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Key Experiment: Asymmetric Epoxidation (Porco
Synthesis)[5]

To a solution of the enone intermediate in toluene at -65 °C is added a solution of
triphenylmethyl hydroperoxide (PhsCOOH) and sodium bis(trimethylsilylyJamide (NaHMDS) in
toluene, followed by the addition of (+)-diethyl tartrate ((+)-DET). The reaction mixture is stirred
at -65 °C for 72 hours. The reaction is then quenched with saturated agueous ammonium
chloride and extracted with ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The
residue is purified by flash column chromatography on silica gel to afford the corresponding
epoxide.

Key Experiment: Benzoin-Type Condensation (Nicolaou
Synthesis)[7]

A solution of the aldehyde and the a-keto ester intermediates in dichloromethane is treated with
triethylamine. The reaction mixture is stirred at 45 °C for 4 hours. After cooling to room
temperature, the mixture is concentrated under reduced pressure. The residue is purified by
flash column chromatography on silica gel to yield the benzoin-type adduct.

Key Experiment: Diazo Formation (General)[5][7]

To a solution of the corresponding hydrazone in a suitable solvent (e.g., acetonitrile or
dichloromethane) at 0 °C or lower is added an oxidant such as ceric ammonium nitrate (CAN)
or (diacetoxyiodo)benzene (PhI(OAc)z2). The reaction is typically rapid and is monitored by TLC.
Upon completion, the reaction mixture is quenched with water and extracted with an organic
solvent. The combined organic layers are washed, dried, and concentrated. The crude diazo
compound is often used immediately in the next step or purified by rapid chromatography.

Protocol: Cell Viability Assay (MTT Assay)

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24
hours.

o Treat the cells with various concentrations of the kinamycin compound or vehicle control
(DMSO) and incubate for 48-72 hours.
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e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

¢ Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control cells and
determine the ICso value.

Protocol: Topoisomerase Il Decatenation Assay

e Prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and reaction buffer.
e Add purified human topoisomerase lla enzyme to the mixture.

e Add various concentrations of the kinamycin compound or a known topoisomerase |l
inhibitor (e.g., etoposide) to the reaction.

 Incubate the reaction at 37 °C for 30 minutes.
o Stop the reaction by adding a stop buffer containing SDS and proteinase K.

» Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase lla is
observed as a decrease in the amount of decatenated DNA minicircles and an increase in
the amount of catenated kDNA network.

Mandatory Visualization
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Caption: Porco's convergent total synthesis of (-)-Kinamycin C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673646?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

